(3S,4S)-3-(tert-Butylamino)piperidin-4-ol is a chiral compound with significant relevance in medicinal chemistry. It features a piperidine ring substituted with a tert-butylamino group and a hydroxyl group at the 4-position, which contributes to its biological activity. The compound is identified by its CAS number 2059912-16-0 and has a molecular weight of 172.27 g/mol .
This compound is classified as an amino alcohol and is part of the piperidine derivative family. Its synthesis and pharmacological properties have been explored in various studies, indicating its potential applications in pharmaceuticals, particularly in the treatment of metabolic disorders and as a possible therapeutic agent against certain diseases .
The synthesis of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol can be approached through several methods, primarily involving the construction of the piperidine ring followed by functional group modifications. A common synthetic route includes:
Specific details regarding reaction conditions such as solvent choice, temperature, and catalysts are crucial for optimizing yields and purity .
The molecular structure of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol consists of:
The stereochemistry at positions 3 and 4 is critical for biological activity, with specific configurations influencing receptor binding and activity .
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol can participate in various chemical reactions:
Understanding these reactions allows for the exploration of new derivatives with enhanced pharmacological properties .
The mechanism of action for (3S,4S)-3-(tert-Butylamino)piperidin-4-ol involves its interaction with biological targets such as receptors or enzymes. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity. Additionally, the steric bulk provided by the tert-butylamino group could influence selectivity towards specific receptors, potentially modulating signaling pathways relevant to metabolic processes .
The physical properties of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol include:
Chemical properties include its stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol has potential applications in:
The ongoing research into this compound underscores its significance in medicinal chemistry and potential therapeutic applications .
The construction of the stereodefined piperidine core in (3S,4S)-3-(tert-butylamino)piperidin-4-ol represents a significant synthetic challenge due to the presence of two adjacent chiral centers. Industry-standard approaches utilize chiral pool derivatization or catalytic asymmetric methods. A prevalent strategy involves the enzymatic or chemical resolution of meso-diastereomers derived from 3,4-disubstituted piperidines. For instance, lipase-mediated kinetic resolution of racemic 4-hydroxypiperidin-3-yl carboxylates achieves enantiomeric excess (ee) >98% but suffers from low atom economy (maximum 50% yield) [4].
Alternatively, diastereoselective reduction of 3-tert-butylaminopyridine-4(1H)-ones using borane-dimethylsulfide complex in tetrahydrofuran at -78°C affords the trans-isomer with 10:1 diastereomeric ratio. Subsequent Boc-protection and crystallization upgrades diastereopurity to >99% dr. Transition-metal-catalyzed asymmetric hydrogenation remains underutilized due to catalyst poisoning by the tertiary amine moiety, though recent advances in iridium-phosphinooxazoline systems show promise for unprotected substrates [2] [4].
Table 1: Stereocontrol Methods for Piperidine Scaffolds
Method | Chiral Control | diastereo-/enantiomeric Excess | Yield (%) | Limitations |
---|---|---|---|---|
Enzymatic Resolution | Kinetic separation | >98% ee | 35-42% | Low atom economy |
Diastereoselective Reduction | Substrate-directed | 10:1 dr (upgraded to >99% dr) | 78% | Requires chiral auxiliary |
Asymmetric Hydrogenation | Catalyst-controlled | 92% ee (preliminary) | 65% | Amine poisoning challenges |
Incorporation of the sterically hindered tert-butylamino group at the 3-position requires careful optimization of leaving group activation and nucleophile delivery. Epoxide ring-opening strategies demonstrate superior regioselectivity compared to halide displacements. Treatment of (3S,4S)-4-hydroxypiperidin-3-yl oxirane with tert-butylamine in refluxing ethanol (85°C, 24h) achieves 70% conversion but generates regioisomeric byproducts [4].
Halide-based displacements employ activated 3-halo-4-hydroxypiperidine derivatives. Mesylate leaving groups combined with tert-butylamine in dimethyl sulfoxide at 120°C for 48 hours afford the target compound in 55% yield with significant elimination byproducts. Microwave-assisted substitution (150°C, 30 min) enhances conversion to 82% while suppressing side reactions. Critical to success is the in situ protection of the 4-hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl chloride), preventing O-alkylation and enabling isolation yields >75% after deprotection [4] [6].
Table 2: Nucleophilic Substitution Performance Metrics
Electrophile | Conditions | Conversion | Isolated Yield | Key Advancement |
---|---|---|---|---|
Epoxide | EtOH, 85°C, 24h | 70% | 45% | High regioselectivity |
3-Mesylate (unprotected) | DMSO, 120°C, 48h | 88% | 55% | Elimination byproducts dominant |
3-Bromide (TBS-protected) | Microwaves, DMF, 150°C, 30 min | 98% | 75% | Protected hydroxyl enables yield |
Late-stage introduction of the C4-hydroxy group with stereocontrol provides an alternative to chiral pool strategies. Sharpless asymmetric dihydroxylation (AD) of N-protected 3-tert-butylaminodihydropyridines using (DHQD)₂PHAL as chiral ligand and K₂OsO₂(OH)₄ as oxidant achieves 90% ee but moderate chemical yield (50-60%). Significant optimization involves solvent selection (acetone-water vs. t-BuOH-water), with tert-butanol/water (1:1) improving enantioselectivity by 12% compared to acetone systems [2].
Biocatalytic hydroxylation represents a greener alternative. Engineered cytochrome P450 monooxygenases (CYP153A mutants) convert N-Boc-3-tert-butylaminopiperidine to the (3S,4S)-diol derivative with 95% ee and 45% conversion in 8 hours. Directed evolution efforts focus on improving activity toward the sterically encumbered substrate, with recent variants achieving 220 total turnover number (TTN) – a 5-fold enhancement over wild-type enzymes [2].
Solvent polarity dramatically influences both the rate and stereochemical integrity of alkylation steps. Protic solvents like methanol facilitate amine protonation but promote epimerization at C3 during prolonged reactions. Systematic screening reveals that polar aprotic solvents with controlled water content optimize outcomes: dimethylacetamide (DMAc) with 500 ppm H₂O achieves 85% yield with <1% epimerization at 60°C.
Base selection proves equally critical. Sterically hindered amidines (e.g., DBU) outperform triethylamine in suppressing racemization during protecting group manipulations. For N-alkylation of the piperidine nitrogen, cesium carbonate in acetonitrile provides optimal results (92% yield), while potassium carbonate in DMF causes significant diastereomer degradation (15% epimerization) [4] [6].
Scale-up synthesis demands rigorous assessment of environmental impact metrics. The traditional 8-step sequence exhibits an accumulated process mass intensity (PMI) of 287, primarily driven by solvent consumption in chromatography steps. Implementation of telescoped synthesis without intermediate purification reduces PMI to 132.
Key innovations include:
These modifications collectively reduce E-factor from 86 to 31 and increase overall atom economy from 42% to 68%. Life cycle assessment confirms a 45% reduction in cumulative energy demand compared to the first-generation route [2].
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Route | Optimized Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 287 | 132 | 54% reduction |
E-Factor | 86 | 31 | 64% reduction |
Atom Economy (overall) | 42% | 68% | 62% increase |
Energy Consumption | 1180 MJ/kg | 650 MJ/kg | 45% reduction |
Hazardous Waste | 74% of total waste | 22% of total waste | 70% reduction |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1